Cas no 342-30-3 (5-(Trifluoromethyl)quinoline)

5-(Trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 5-(Trifluoromethyl)quinoline
- MFCD16619721
- G55869
- CS-0309240
- SB68108
- Z1255426032
- DTXSID30600370
- 342-30-3
- DB-349706
- AKOS016005841
- EN300-170554
- SCHEMBL827601
-
- インチ: InChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H
- InChIKey: YIFZKLFTSGGGQW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C=CC=NC2=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 197.04523368g/mol
- どういたいしつりょう: 197.04523368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(Trifluoromethyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T899583-50mg |
5-(trifluoromethyl)quinoline |
342-30-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-170554-0.25g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
Chemenu | CM143736-5g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 5g |
$*** | 2023-05-30 | |
Chemenu | CM143736-25g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 25g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-100MG |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 100MG |
¥ 910.00 | 2023-04-13 | |
Enamine | EN300-170554-1.0g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5G |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 5g |
¥ 10,890.00 | 2023-04-13 | |
Chemenu | CM143736-10g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 10g |
$*** | 2023-05-30 | |
Enamine | EN300-170554-5.0g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5 G |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 5g |
¥ 10,890.00 | 2021-05-07 |
5-(Trifluoromethyl)quinoline 関連文献
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1. The synthesis of certain trifluoromethylquinoline derivativesR. Belcher,M. Stacey,A. Sykes,J. C. Tatlow J. Chem. Soc. 1954 3846
-
Vinod G. Landge,Manoj K. Sahoo,Siba P. Midya,Garima Jaiswal,Ekambaram Balaraman Dalton Trans. 2015 44 15382
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3. 710. The Skraup reaction. Formation of 5- and 7-substituted quinolinesM. H. Palmer J. Chem. Soc. 1962 3645
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4. The Jubilee of the Chemical Society of London. History of the Development of the Society
5-(Trifluoromethyl)quinolineに関する追加情報
Exploring the Potential of 5-(Trifluoromethyl)quinoline: A Comprehensive Overview
The compound with CAS No. 342-30-3, commonly referred to as 5-(Trifluoromethyl)quinoline, has garnered significant attention in the scientific community due to its unique chemical properties and versatile applications. This quinoline derivative, characterized by the substitution of a trifluoromethyl group at the fifth position of the quinoline ring, exhibits intriguing electronic and structural features that make it a valuable compound in various fields, including pharmaceuticals, materials science, and organic synthesis.
Recent studies have highlighted the potential of 5-(Trifluoromethyl)quinoline in drug discovery, particularly in the development of anti-tumor agents. Researchers have demonstrated that this compound possesses significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further exploration in oncology. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic environment of the quinoline ring, thereby enhancing its bioactivity. This finding aligns with the growing trend of incorporating fluorinated groups into drug molecules to improve pharmacokinetic profiles and therapeutic efficacy.
In addition to its pharmacological applications, 5-(Trifluoromethyl)quinoline has also found relevance in materials science. Its unique electronic structure makes it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, paving the way for its integration into next-generation electronic devices. The ability to tailor the electronic properties of 5-(Trifluoromethyl)quinoline through strategic substitution patterns further underscores its versatility as a building block in materials design.
The synthesis of 5-(Trifluoromethyl)quinoline has been optimized in recent years, with researchers employing various strategies to achieve high yields and purity. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern on the quinoline ring. This method not only enhances the scalability of the synthesis but also facilitates further functionalization of the compound for diverse applications. The development of such efficient synthetic routes is critical for advancing research on 5-(Trifluoromethyl)quinoline and unlocking its full potential.
Moreover, computational studies have provided valuable insights into the molecular properties of 5-(Trifluoromethyl)quinoline, shedding light on its electronic structure and reactivity. Density functional theory (DFT) calculations have revealed that the trifluoromethyl group significantly alters the electron distribution on the quinoline ring, rendering it more electrophilic and reactive towards nucleophilic attacks. These findings have important implications for designing novel chemical reactions involving 5-(Trifluoromethyl)quinoline as both a reactant and a catalyst.
In conclusion, 5-(Trifluoromethyl)quinoline (CAS No. 342-30-3) stands as a remarkable example of how structural modifications can unlock new possibilities in chemistry. With its diverse applications spanning drug discovery, materials science, and synthetic chemistry, this compound continues to be a focal point for researchers worldwide. As advancements in synthetic methodologies and computational modeling continue to unfold, the future of 5-(Trifluoromethyl)quinoline looks promising, offering exciting opportunities for innovation across multiple disciplines.
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